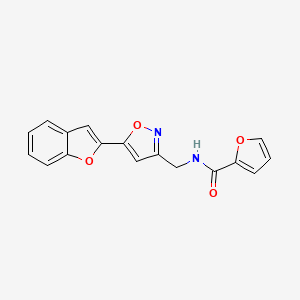
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H12N2O4 and its molecular weight is 308.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H12N2O4 with a molecular weight of approximately 308.293 g/mol. The compound features a complex structure that includes a benzofuran moiety and an isoxazole ring, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing benzofuran and isoxazole units exhibit significant antimicrobial properties. For instance, a series of synthesized benzofuran-isoxazole hybrids demonstrated potent antibacterial and antifungal activities against various strains.
Table 1: Antimicrobial Activity Data
| Compound Name | Activity Type | MIC (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 4.69 - 22.9 (B. subtilis) | |
| This compound | Antifungal | 16.69 - 78.23 (C. albicans) |
The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported, showing effectiveness comparable to standard antibiotics like Gentamycin and antifungals like Nystatin .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival.
- Receptor Binding : It could interact with cellular receptors, influencing signaling pathways that lead to cell death or inhibition of growth.
Docking studies have suggested that the compound exhibits favorable binding affinities to target proteins, which supports its potential as an antimicrobial agent .
Study on Antimicrobial Efficacy
In a study published in the Journal of Antibiotics, researchers synthesized several benzofuran-isoxazole derivatives, including this compound. These compounds were tested against various bacterial and fungal strains, revealing promising results in inhibiting growth at low concentrations .
Structure–Activity Relationship (SAR)
The structure–activity relationship of the synthesized compounds highlighted that modifications to the benzofuran and isoxazole rings significantly influenced their antimicrobial potency. The presence of specific functional groups was found to enhance activity against resistant strains .
Properties
IUPAC Name |
N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c20-17(14-6-3-7-21-14)18-10-12-9-16(23-19-12)15-8-11-4-1-2-5-13(11)22-15/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLUMLLNYAEZCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














